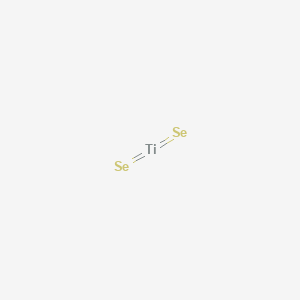

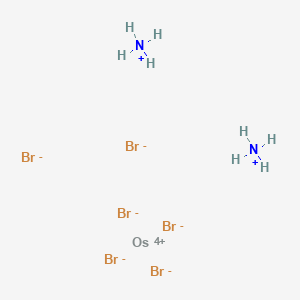

Diammonium hexabromoosmate(2-)

説明

Diammonium hexabromoosmate(2-) is a chemical compound with the molecular formula H8Br6N2Os . It is also known as Ammonium Hexabromoosmate (IV) .

Synthesis Analysis

The synthesis of compounds involving Diammonium hexabromoosmate(2-) has been reported in the literature. For instance, it reacts with dibenzyl sulfoxide to afford a complex, which has potential utility as a starting material for synthesis .Chemical Reactions Analysis

Diammonium hexabromoosmate(2-) has been used in various chemical reactions. For example, it reacts with dibenzyl sulfoxide to form a complex . More research is needed to fully understand the range of reactions it can participate in.科学的研究の応用

Materials Science and Photovoltaic Applications

Investigation on Film Quality and Photophysical Properties of Narrow Bandgap Molecular Semiconductor Thin Film and Its Solar Cell Application

This study highlights the use of hexane-1,6-diammonium pentaiodobismuth as a narrow bandgap molecular semiconductor suitable for fabricating solar cells due to its ability to absorb most visible light. The research focused on optimizing the morphology and photophysical properties of films for improved photovoltaic performance, demonstrating the role of diammonium compounds in the development of solar technology (Xiaotong Li et al., 2021).

Environmental Remediation

Activated carbons and low-cost adsorbents for remediation of tri- and hexavalent chromium from water

This paper discusses the use of various adsorbents, including diammonium compounds, for the remediation of chromium-contaminated water. It emphasizes the importance of adsorption techniques in reducing the solubility and transport of heavy metals, highlighting the potential environmental applications of diammonium-based compounds in protecting water resources from heavy metal contamination (D. Mohan & C. Pittman, 2006).

Chemical Synthesis and Catalysis

Diammonium hydrogen phosphate as a versatile and efficient catalyst for the one-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives in aqueous media

This research outlines the catalytic properties of diammonium hydrogen phosphate, showcasing its effectiveness in facilitating the synthesis of complex organic compounds. Such studies indicate the significance of diammonium compounds in chemical synthesis, offering efficient and less toxic alternatives for catalysis (S. Balalaie et al., 2008).

Electronics and Device Fabrication

Photodetector without Electron Transport Layer Based on Hexane-1,6-Diammonium Pentaiodobismuth Molecular Semiconductor

This paper explores the application of hexane-1,6-diammonium pentaiodobismuth in photodetectors, emphasizing the material's narrow bandgap and suitability for photoelectronic devices. The absence of an electron transport layer simplifies device architecture while maintaining high performance, illustrating the potential of diammonium compounds in electronic device fabrication (Yifei Wang et al., 2021).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

diazanium;osmium(4+);hexabromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHFWWAVHILXPL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Os+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6H8N2Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276577 | |

| Record name | Ammonium hexabromoosmate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diammonium hexabromoosmate(2-) | |

CAS RN |

24598-62-7 | |

| Record name | Osmate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024598627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hexabromoosmate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium hexabromoosmate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-](/img/structure/B1594845.png)